molecular formula C12H13N3O B15096096 N-(1-ethyl-1H-pyrazol-5-yl)benzamide CAS No. 956950-61-1

N-(1-ethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B15096096
CAS No.: 956950-61-1
M. Wt: 215.25 g/mol
InChI Key: MHJGWSQDVJSWIR-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The compound this compound is of particular interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

N-(1-ethyl-1H-pyrazol-5-yl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazole derivatives .

Properties

CAS No.

956950-61-1

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-(2-ethylpyrazol-3-yl)benzamide

InChI

InChI=1S/C12H13N3O/c1-2-15-11(8-9-13-15)14-12(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16)

InChI Key

MHJGWSQDVJSWIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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